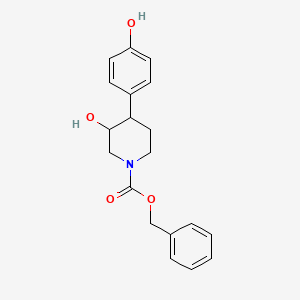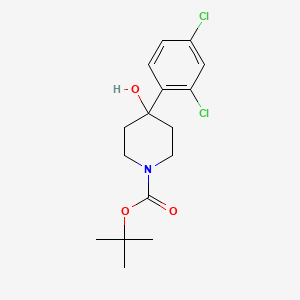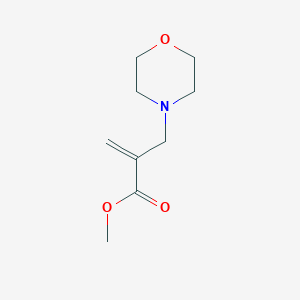
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. This compound features a piperidine ring substituted with hydroxy and hydroxyphenyl groups, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-hydroxybenzaldehyde.
Formation of Piperidine Ring: The piperidine ring is formed through a Mannich reaction, where benzylamine, 4-hydroxybenzaldehyde, and formaldehyde react under acidic conditions.
Hydroxylation: The hydroxylation of the piperidine ring is achieved using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The final step involves the esterification of the hydroxylated piperidine with benzyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehydroxylated piperidine derivatives.
Substitution: Formation of substituted piperidine esters.
科学的研究の応用
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and pain management.
Biological Studies: The compound is used in studying the interactions of piperidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group enhances binding affinity to certain receptors, while the piperidine ring provides structural stability. The compound modulates the activity of enzymes and receptors, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
- (3R,4R)-Tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
- (3R,4R)-Methyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
Uniqueness
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug development and other scientific research applications.
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO4/c21-16-8-6-15(7-9-16)17-10-11-20(12-18(17)22)19(23)24-13-14-4-2-1-3-5-14/h1-9,17-18,21-22H,10-13H2 |
InChIキー |
WRWYZNWALCDECC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(C1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B8497531.png)
![2-Chloro-1-{(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl}ethan-1-one](/img/structure/B8497537.png)
![N-[2-Benzyloxy-5-(2-amino-(1R)-1-hydroxy-ethyl)-phenyl]-methanesulfonamide](/img/structure/B8497544.png)



